1-oxo-1H,2H,3H,4H-quinolizinium
Description
1-Oxo-1H,2H,3H,4H-quinolizinium is a heterocyclic compound featuring a quinolizinium core with a ketone group at the 1-position and a fully saturated ring system (1H,2H,3H,4H). Its bromide salt (CAS: N/A, referenced in ) is a notable derivative. The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10NO+ |
|---|---|
Molecular Weight |
148.18g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolizin-5-ium-1-one |
InChI |
InChI=1S/C9H10NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2/q+1 |
InChI Key |
VNRJKJFPDFARHO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=CC=CC=[N+]2C1 |
Canonical SMILES |
C1CC(=O)C2=CC=CC=[N+]2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The position of the oxo group, ring saturation, and substituents critically influence the properties of quinolizinium derivatives. Key comparisons include:
Key Observations :
- Oxo Position: 1-Oxo derivatives (e.g., quinizolate) are associated with sensory properties, while 4-oxo analogs (e.g., 4-oxo-4H-quinolizine-3-carboxylic acid) show enzyme inhibitory activity .
- Substituents: Electron-withdrawing groups (e.g., carboxylic acid in 4-oxo-4H-quinolizine derivatives) enhance binding to metal ions like Mg²⁺, critical for HIV integrase inhibition . Hydrophobic substituents (e.g., adamantyl in 4-oxo-1,4-dihydroquinoline-3-carboxamide) improve membrane permeability, aiding antimalarial activity .
Pharmacological and Sensory Profiles
- HIV Integrase Inhibition: 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives bind Mg²⁺ ions, mimicking aryl diketo acids (ADKs), to inhibit viral replication .
- Bitter Taste : Quinizolate’s bitterness is 28-fold more potent than quinine, attributed to its furyl and hydroxymethyl groups enhancing receptor interaction .
- Antitumor Activity: 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) analogs exhibit enhanced cytotoxicity via minor substituent modifications (e.g., methyl or phenyl groups) .
Physicochemical Properties
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